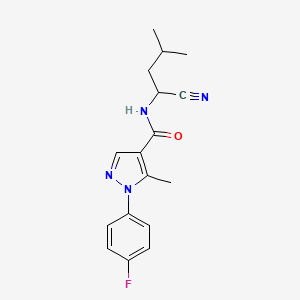
N1-(4-isopropylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-isopropylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.558. The purity is usually 95%.
BenchChem offers high-quality N1-(4-isopropylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-isopropylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Medicinal Chemistry
Research on related compounds has primarily focused on their synthesis and potential medicinal chemistry applications. For instance, studies on substituted 1-methyl-3,4-dihydro-isoquinolines have explored their analgesic and spasmolytic properties, suggesting a method for synthesizing compounds with potential therapeutic benefits (Brossi et al., 1960). Another study synthesized and characterized new quinazolines as potential antimicrobial agents, indicating the versatility of compounds within this chemical family in targeting microbial infections (Desai et al., 2007).
Molecular Mechanisms and Biological Activity
The investigation into the molecular mechanisms and biological activity of related compounds has yielded promising results. For example, a study on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed their moderate to high levels of antitumor activities against various cancer cell lines, providing a foundation for developing new anticancer agents (Fang et al., 2016).
Material Science and Chemical Engineering
Compounds with similar chemical structures have been explored for applications beyond medicinal chemistry, such as in material science and chemical engineering. A study on novel 1,8-naphthalimide derivatives for organic light-emitting device applications showcases the potential of these compounds in the development of standard-red light-emitting materials for OLEDs (Luo et al., 2015).
特性
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-4-15-28-16-5-6-21-17-19(7-12-23(21)28)13-14-26-24(29)25(30)27-22-10-8-20(9-11-22)18(2)3/h7-12,17-18H,4-6,13-16H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGXNHLRFVGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-isopropylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)


![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)


